molecular formula C15H16ClN3O2S B2688946 2-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034519-23-6

2-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2688946
CAS RN: 2034519-23-6
M. Wt: 337.82
InChI Key: SXNVEEXBOXVJTI-UHFFFAOYSA-N
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Description

2-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16ClN3O2S and its molecular weight is 337.82. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

The compound belongs to a class of molecules known as diazines . Diazines are reported to exhibit a wide range of pharmacological applications. They are known to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Role in Organic Synthesis

The compound is an important boronic acid derivative, which was obtained by a five-step substitution reaction . Boronic acids are the most commonly studied boron compounds, which are active as anticancer, antibacterial, antiviral agents, etc .

PET Imaging Agent for GlyT1

The compound has potential as a PET imaging agent for GlyT1 . GlyT1 inhibitors have been considered to have antipsychotic therapeutic potential. Positron emission tomography (PET) imaging probes for GlyT1 are expected to be useful for investigating the mechanism of such disease conditions and for measuring occupancy of GlyT1 inhibitors in vivo .

Role in Neutron Capture Therapy

Boronic acid pinacol esters also play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .

Suzuki–Miyaura Reaction

One of the most famous reactions is the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross coupling reactions, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls.

properties

IUPAC Name

2-chloro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-4-2-1-3-11(12)15(20)17-9-13-18-14(19-21-13)10-5-7-22-8-6-10/h1-4,10H,5-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNVEEXBOXVJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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